N-(2,6-dimethylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide
Description
N-(2,6-dimethylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide is a synthetic small molecule featuring a quinoline core substituted with methyl groups at the 2- and 6-positions, linked via an amide bond to a modified furan-2-carboxamide moiety (5-methoxymethyl substitution). This compound is of interest in medicinal chemistry due to its structural hybridity, combining the planar aromaticity of quinoline with the heterocyclic flexibility of furan.
Properties
IUPAC Name |
N-(2,6-dimethylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11-4-6-15-14(8-11)16(9-12(2)19-15)20-18(21)17-7-5-13(23-17)10-22-3/h4-9H,10H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIYYVYBPPEONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=C(O3)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The methoxymethyl group can be introduced through subsequent reactions involving methanol and appropriate reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Reduction of the quinoline ring to produce dihydroquinoline derivatives.
Substitution: Introduction of various functional groups at different positions on the quinoline and furan rings.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis and as a precursor for other chemical compounds.
Biology: In biological research, N-(2,6-dimethylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide may be used to study biological processes and interactions. Its potential as a bioactive molecule makes it valuable in drug discovery and development.
Medicine: This compound has shown promise in medicinal chemistry, where it may be explored for its therapeutic properties. Its ability to interact with biological targets can lead to the development of new drugs for various diseases.
Industry: In industry, this compound can be used in the production of materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific functionalities.
Mechanism of Action
The mechanism by which N-(2,6-dimethylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinoline-Furan/Thiophene Carboxamide Family
Key structural analogues include compounds with quinoline or quinoxaline cores linked to furan, thiophene, or benzamide groups. Below is a comparative analysis:
Pharmacological and Physicochemical Comparisons
- Bioactivity: The target compound lacks explicit bioactivity data but shares structural motifs with kinase inhibitors (e.g., quinoline-pyrimidine hybrids in ). Its methoxymethyl group may enhance solubility compared to nitro-substituted analogues (e.g., nitrofuran derivatives in ), which are associated with higher cytotoxicity but lower selectivity. Nitro-substituted analogues () exhibit pronounced antimicrobial activity but suffer from metabolic instability due to nitro group reduction . Piperidine/tetrahydrofuran-containing analogues () demonstrate improved pharmacokinetics (e.g., blood-brain barrier penetration) but require complex synthetic routes .
- Synthetic Accessibility: The target compound’s synthesis likely follows amide coupling protocols similar to those in (DMF, room temperature), though its methoxymethyl substituent necessitates additional protection/deprotection steps compared to nitro-substituted derivatives . Quinoxaline-based analogues () require N-oxide formation, which introduces oxidative instability absent in the target compound .
- Solubility and Stability: The methoxymethyl group in the target compound likely improves aqueous solubility over nitro or cyano groups in analogues (e.g., 3-cyanoquinoxaline derivatives in ). Quinoline N-oxides (e.g., compounds) exhibit higher polarity but reduced thermal stability compared to non-oxidized quinolines .
Biological Activity
N-(2,6-dimethylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide, with the CAS number 950230-08-7, is a complex organic compound characterized by its unique structural features, including a quinoline core and a methoxymethyl group attached to a furan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, influencing cellular pathways and biological responses. The exact mechanism can vary based on the biological context and the specific target involved.
Antifungal Activity
Recent studies have highlighted the antifungal potential of quinoline derivatives, suggesting that compounds structurally related to this compound may exhibit similar properties. For instance, a series of fluorinated quinoline analogs demonstrated significant antifungal activity against various phytopathogenic fungi, with inhibition rates exceeding 80% for some compounds against Sclerotinia sclerotiorum and Rhizoctonia solani . Although specific data on the compound is limited, its structural similarity suggests that it could possess comparable antifungal properties.
Anti-inflammatory Properties
The anti-inflammatory potential of quinoline derivatives has been well-documented. For example, certain 2-(furan-2-yl)-4-phenoxyquinoline derivatives have shown promising results in inhibiting pro-inflammatory mediators such as TNF-alpha and lysozyme release . While direct studies on this compound are scarce, its structural characteristics indicate that it may also possess anti-inflammatory activity.
Cytotoxicity Studies
Cytotoxicity evaluations of related compounds have indicated varying degrees of safety profiles. For instance, several quinoline derivatives displayed low cytotoxicity while maintaining significant bioactivity . This suggests that this compound may similarly exhibit favorable safety characteristics while retaining therapeutic efficacy.
Comparative Analysis
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide | Lacks methoxymethyl group | Moderate antifungal activity |
| N-(2,6-dimethylquinolin-4-yl)benzamide | Different substituent on amide group | Potential anti-inflammatory effects |
| N-(2,6-dimethylquinolin-4-yl)thiophene-2-carboxamide | Different heterocyclic ring | Antifungal properties observed |
The inclusion of the methoxymethyl group in this compound may enhance its solubility and bioavailability compared to its analogs.
Case Studies and Research Findings
- Antifungal Efficacy : A study on fluorinated quinoline analogs demonstrated that modifications at specific positions on the quinoline ring could significantly enhance antifungal activity against S. sclerotiorum and R. solani. This highlights the importance of structural modifications in optimizing biological activity .
- Anti-inflammatory Evaluation : Research on related furan-containing compounds has shown promising anti-inflammatory effects with IC50 values indicating potent inhibition of inflammatory mediators . This suggests that similar evaluations for this compound could yield valuable insights into its therapeutic potential.
- Cytotoxicity Assessment : Compounds derived from quinoline structures have been assessed for cytotoxicity with favorable results indicating low toxicity while exhibiting significant bioactivity . Future studies should focus on determining the cytotoxic profile of this compound.
Q & A
Basic: What synthetic strategies are recommended for preparing N-(2,6-dimethylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide?
Methodological Answer:
The compound can be synthesized via a two-step approach:
Furan-2-carboxylic acid activation : Convert 5-(methoxymethyl)furan-2-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Amide coupling : React the activated intermediate with 4-amino-2,6-dimethylquinoline under reflux in a polar aprotic solvent (e.g., 1,4-dioxane) with a base (e.g., triethylamine) to facilitate nucleophilic substitution.
Critical Parameters :
- Temperature control (e.g., 120°C for 18 hours) to prevent decomposition .
- Purification via recrystallization (chloroform/methanol) or column chromatography to achieve >95% purity .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm substituent positions (e.g., methoxymethyl at C5 of furan, dimethyl groups at C2/C6 of quinoline). Key peaks include aromatic protons (6.5–8.5 ppm) and methoxy signals (~3.3 ppm) .
- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .
- HPLC : Assess purity using a C18 column (e.g., Waters XBridge) with a gradient of 0.1% TFA in water/acetonitrile (10–100% B over 5 min) .
Advanced: What experimental designs are optimal for evaluating its antimicrobial activity?
Methodological Answer:
- In vitro assays :
- Gram-positive/-negative bacteria : Use broth microdilution (MIC determination) against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) .
- Fungal strains : Test against Candida albicans via agar diffusion, with fluconazole as a positive control.
- Mechanistic studies :
- Membrane disruption : Use propidium iodide uptake assays.
- Enzyme inhibition : Screen against bacterial topoisomerase IV/DNA gyrase .
Advanced: How can researchers address low solubility in pharmacological assays?
Methodological Answer:
- Derivatization : Introduce hydrophilic groups (e.g., sulfonamide or thiourea moieties) at the quinoline or furan positions to enhance aqueous solubility .
- Formulation : Use co-solvents (DMSO/PEG 400) or nanoemulsions for in vivo studies.
- Structural analogs : Compare with derivatives like N-(dipropylcarbamothioyl)furan-2-carboxamide, which showed improved solubility via sulfur-based modifications .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardized protocols : Ensure consistent assay conditions (e.g., pH, inoculum size, incubation time).
- SAR analysis : Compare substituent effects (e.g., methoxymethyl vs. dichlorophenyl groups on furan) to identify critical pharmacophores .
- Dose-response curves : Use Hill slope analysis to distinguish specific vs. nonspecific binding .
Advanced: How to design SAR studies for quinoline-furan hybrids?
Methodological Answer:
- Variable substituents :
- Biological endpoints :
- Correlate logP values (e.g., calculated via ChemDraw) with cytotoxicity (IC50) in cancer cell lines (e.g., MCF-7, HeLa) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
